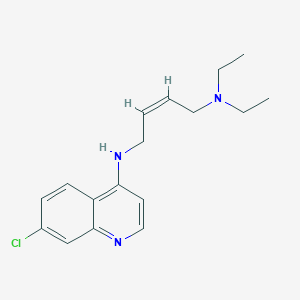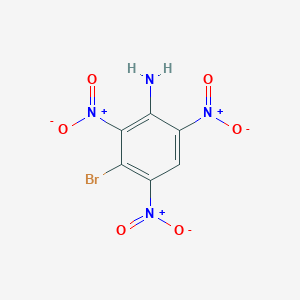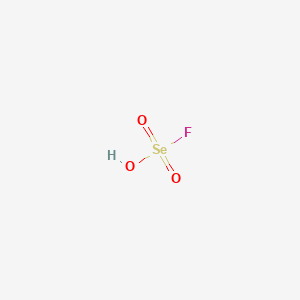
Selenofluoridic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenofluoridic acid is a chemical compound that contains selenium and fluorine. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s distinct characteristics arise from the combination of selenium’s reactivity and fluorine’s high electronegativity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenofluoridic acid can be synthesized through several methods. One common approach involves the reaction of selenium dioxide with hydrogen fluoride under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the corrosive nature of hydrogen fluoride.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that ensure precise control over reaction parameters. The process involves the continuous feeding of selenium dioxide and hydrogen fluoride into the reactor, where the reaction takes place. The resulting this compound is then purified and stored for further use.
Analyse Chemischer Reaktionen
Types of Reactions: Selenofluoridic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of both selenium and fluorine atoms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation states of selenium.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often takes place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can occur with various nucleophiles, such as amines or alcohols. These reactions are typically carried out in the presence of a catalyst to enhance the reaction rate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield selenium oxyfluorides, while reduction can produce selenium hydrides.
Wissenschaftliche Forschungsanwendungen
Selenofluoridic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and influencing cellular processes. Its ability to interact with biological molecules makes it a subject of interest in biochemistry.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of novel drugs and treatments. Its unique properties may offer advantages in targeting specific molecular pathways.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of selenofluoridic acid involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, this compound can influence cellular signaling pathways by interacting with key regulatory proteins. These interactions result in changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Selenous acid: Contains selenium and oxygen, used in similar applications but lacks the unique properties imparted by fluorine.
Fluorosulfuric acid: Contains sulfur and fluorine, known for its strong acidity and reactivity, but differs in its chemical behavior due to the absence of selenium.
Selenocyanic acid: Contains selenium and cyanide, used in different chemical reactions and applications.
Uniqueness of Selenofluoridic Acid: this compound’s uniqueness lies in the combination of selenium and fluorine, which imparts distinct electronic and chemical properties. The presence of fluorine enhances the compound’s reactivity and stability, making it valuable for various applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
14986-53-9 |
|---|---|
Molekularformel |
FHO3Se |
Molekulargewicht |
146.98 g/mol |
InChI |
InChI=1S/FHO3Se/c1-5(2,3)4/h(H,2,3,4) |
InChI-Schlüssel |
BMZJJVNAFBHVLK-UHFFFAOYSA-N |
Kanonische SMILES |
O[Se](=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



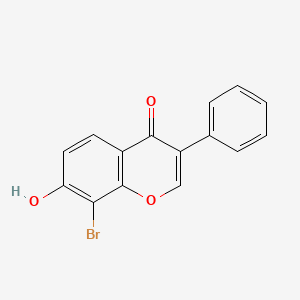
![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)

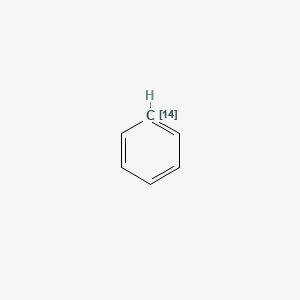

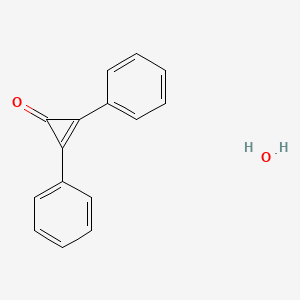

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
